Synthesis, Isolation, and Reactivity of Stable 1,2-Diaryl-1,2-dibromodisilenes: A Comprehensive Technical Guide
Synthesis, Isolation, and Reactivity of Stable 1,2-Diaryl-1,2-dibromodisilenes: A Comprehensive Technical Guide
Executive Summary
The isolation of compounds featuring heavy main-group multiple bonds has fundamentally reshaped our understanding of chemical bonding. Among these, silicon-silicon double bonds (disilenes) and triple bonds (disilynes) represent critical milestones. This technical whitepaper provides an in-depth analysis of the synthesis, isolation, and structural characterization of stable 1,2-diaryl-1,2-dibromodisilenes. By leveraging extreme kinetic stabilization, these dihalodisilenes serve as highly versatile, self-validating building blocks for accessing functionalized organosilicon frameworks and transient silylene intermediates.
Mechanistic Rationale: The Paradigm of Kinetic Stabilization
Historically, the synthesis of Si=Si double bonds was plagued by rapid oligomerization or oxidation due to the highly reactive nature of the diffuse π -electron cloud. To isolate these species, chemists employ kinetic stabilization —the strategic installation of massive steric bulk to shield the reactive core.
In the synthesis of 1,2-diaryl-1,2-dibromodisilenes, the Bbt group (2,6-bis[bis(trimethylsilyl)methyl]-4-[tris(trimethylsilyl)methyl]phenyl) is the gold standard[1].
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Causality of Design: Unlike purely alkyl- or aryl-substituted disilenes (which are often synthetic dead-ends), the incorporation of bromine atoms on the sp2 -hybridized silicon centers provides a critical "handle" for downstream reactivity. The Bbt group creates a bowl-shaped steric cavity that prevents dimerization while still allowing highly specific, trajectory-controlled nucleophilic or halophilic attacks at the Si=Si core[2].
Synthesis and Isolation of Bbt(Br)Si=Si(Br)Bbt
The foundational step in this workflow is the controlled reduction of the sterically encumbered tribromosilane precursor, BbtSiBr 3 .
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Choice of Reductant: The reduction is strictly mediated by lithium naphthalenide (LiNp). Harsher alkali metals (like elemental lithium or potassium) often lead to over-reduction or uncontrolled cleavage of the delicate Si–C(aryl) bonds. LiNp acts as a precise single-electron transfer (SET) agent, facilitating the coupling of intermediate silylenoid species into the target 1,2-dibromodisilene as stable yellow crystals[2].
Synthetic pathways from tribromosilane to functionalized disilenes and disilynes.
Protocol 1: Controlled Reduction to 1,2-Dibromodisilene
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Preparation of Reductant: Prepare a fresh, standardized solution of lithium naphthalenide (LiNp) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
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Precursor Setup: Dissolve BbtSiBr 3 in anhydrous THF and cool the reaction vessel to -78 °C using a dry ice/acetone bath to suppress side reactions.
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SET Reduction: Dropwise add the LiNp solution (approx. 2.1 equivalents per Si atom) to the precursor. The deep green color of LiNp will rapidly dissipate as the electron transfer occurs.
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Maturation: Gradually warm the mixture to room temperature and stir for 12 hours to ensure complete dimerization of the silylenoid intermediates.
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Isolation: Remove the THF under reduced pressure. Extract the residue with anhydrous hexane to precipitate insoluble lithium bromide (LiBr) and naphthalene byproducts.
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Crystallization: Concentrate the hexane filtrate and cool to -30 °C to yield highly pure, stable yellow crystals of Bbt(Br)Si=Si(Br)Bbt.
Reactivity Profiles: A Gateway to Novel Organosilicon Species
Halophilic Attack and Disilyne Formation
While standard organolithium reagents (e.g., MeLi, PhLi) undergo addition-elimination to yield substituted disilenes, the use of tert-butyllithium (t-BuLi) fundamentally alters the reaction pathway.
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Causality: The extreme steric bulk of the t-butyl group physically prevents nucleophilic attack at the protected sp2 -silicon atom. Instead, t-BuLi executes a halophilic attack on the peripheral bromine atom. This generates a transient bromolithiodisilene[Bbt(Li)Si=Si(Br)Bbt], which spontaneously undergoes a 1,2-elimination of LiBr to afford the 1,2-diaryldisilyne (BbtSi≡SiBbt)[2],[1].
Protocol 2: Synthesis of 1,2-Diaryldisilyne (BbtSi≡SiBbt)
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Solvent Matrix: Dissolve isolated Bbt(Br)Si=Si(Br)Bbt in anhydrous hexane under inert conditions.
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Halophilic Reagent Addition: Cool the solution to -78 °C and slowly introduce 2.0 equivalents of t-BuLi.
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Elimination Phase: Allow the reaction to warm to room temperature. The solution will undergo a distinct color change as the Si≡Si triple bond forms and LiBr precipitates.
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Purification: Filter the mixture through a pad of Celite under argon to remove LiBr salts. Recrystallize the filtrate patiently to isolate the highly reactive disilyne[2].
Silylene Generation and Trapping
Bbt(Br)Si=Si(Br)Bbt is not merely a static molecule; it exists in a delicate equilibrium with its dissociated monomer, the bromosilylene (Bbt(Br)Si:).
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The Role of LiBr: This dissociation is remarkably accelerated by the introduction of lithium bromide. LiBr coordinates to the disilene, polarizing and weakening the Si=Si double bond, thereby acting as a chemical trigger for in situ silylene generation[3].
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Trapping Dynamics: When generated in the presence of dienes (e.g., 1-vinylcyclohepta-1,3,5-triene), the silylene undergoes a rapid [1+2] cycloaddition to form a kinetic 2-vinylsilacyclopropane intermediate. Upon thermal stress, this species undergoes a 1,3-sigmatropic rearrangement to the thermodynamic [1+4] cycloadduct (a silacyclopent-3-ene derivative)[4].
LiBr-assisted dissociation of dibromodisilene into bromosilylenes and subsequent trapping.
Protocol 3: LiBr-Assisted Silylene Trapping Workflow
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Reagent Mixing: Combine Bbt(Br)Si=Si(Br)Bbt and a 5-fold excess of the trapping diene (e.g., 1-vinylcyclohepta-1,3,5-triene) in anhydrous hexane.
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Activation: Introduce anhydrous LiBr to the mixture. The additive will immediately begin coordinating to the disilene core.
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Incubation: Stir at ambient temperature for 4 hours. The dissipation of the yellow disilene color to a colorless solution indicates complete dissociation and trapping[4].
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Isolation: Evaporate the solvent and excess diene under vacuum to yield the kinetic [1+2] silacyclopropane cycloadduct.
Quantitative Data Summary
The structural and spectroscopic parameters of these heavy main-group species provide definitive proof of their electronic states. The table below summarizes the critical quantitative data extracted from crystallographic and NMR analyses.
| Compound / Species | Structural Feature | Quantitative Parameter | Reference |
| BbtSi≡SiBbt | 29 Si NMR Shift (Si≡Si) | 18.7 ppm (Highly upfield) | Sasamori et al. (2008)[2] |
| Silyl-substituted Disilynes | 29 Si NMR Shift (Si≡Si) | 89.9 – 91.5 ppm | Sasamori et al. (2008)[2] |
| 2-Vinylsilacyclopropane (Adduct) | 29 Si NMR Shift (SiC 2 ring) | -53.4 ppm | Mizuhata et al. (2022)[4] |
| 2-Vinylsilacyclopropane (Adduct) | Si–C Bond Lengths | 1.848 Å, 1.866 Å | Mizuhata et al. (2022)[4] |
| 2-Vinylsilacyclopropane (Adduct) | C–C Bond Length (Ring) | 1.548 Å | Mizuhata et al. (2022)[4] |
References
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Sasamori, T., et al. "Synthesis and Reactions of a Stable 1,2-Diaryl-1,2-dibromodisilene: A Precursor for Substituted Disilenes and a 1,2-Diaryldisilyne." Journal of the American Chemical Society. 2
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Sasamori, T., et al. "Synthesis and structure of stable 1,2-diaryldisilyne." Pure and Applied Chemistry. 1
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Han, J. S., et al. "Evidence for LiBr‐Assisted Generation of a Silylene from a 1,2‐Diaryl‐1,2‐dibromodisilene." Journal of the American Chemical Society (via Scite.ai). 3
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Mizuhata, Y., et al. "Reaction of an Overcrowded 1,2-Diaryl-1,2-dibromodisilene with 1-Vinylcyclohepta-1,3,5-triene: Isolation of a 2-Vinylsilacyclopropane Derivative and Its Thermal Conversion to a Silacyclopent-3-ene Derivative." Heterocycles.4
